REACTION_CXSMILES
|
Cl[CH2:2][C:3]#[N:4].[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:7]=1[NH2:8].O>C(Cl)Cl>[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:7]=1[NH:8][CH2:2][C:3]#[N:4]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring in a 250 ml round-bottomed three-necked flask at 120°-125° C. for 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for approximately 1 hour at 140°-145° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
placed in a separatory funnel
|
Type
|
STIRRING
|
Details
|
Shaking the mixture
|
Type
|
CUSTOM
|
Details
|
resulted in crystal formation
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
39.2 g of 2,4-dichloroaniline hydrochloride removed
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer was then separated from the filtrate
|
Type
|
ADDITION
|
Details
|
the CH2Cl2 layer treated with diatomaceous earth and activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was then evaporated off
|
Type
|
CUSTOM
|
Details
|
leaving a black viscous gum which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
STIRRING
|
Details
|
with stirring solidified
|
Type
|
CUSTOM
|
Details
|
Recrystallization from carbon tetrachloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NCC#N)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |